tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethylamino group, and a methyl group attached to a piperidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using flow microreactor systems. This method allows for efficient and sustainable synthesis by enabling precise control over reaction parameters such as temperature, pressure, and flow rates. The use of flow microreactor systems also enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:
- tert-Butyl 3-(methylamino)-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-(propylamino)-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-(butylamino)-3-methylpiperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-6-14-13(5)8-7-9-15(10-13)11(16)17-12(2,3)4/h14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJOIAYXSDNCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCN(C1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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